7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde
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Overview
Description
7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde is a compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by its chromene core structure, which is a fused benzene and pyrone ring system, with specific functional groups at the 7th and 8th positions.
Preparation Methods
The synthesis of 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with hexamine, followed by the reaction with malononitrile in the presence of triethylamine . This method is efficient and yields the desired compound with high purity. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde can be compared with other similar compounds, such as:
7-Hydroxy-4-methylcoumarin: This compound shares a similar chromene core but differs in the functional groups, leading to different biological activities.
4H,8H-Pyrano[2,3-f]chromene-4,8-diones: These compounds have a similar core structure but with additional fused rings, resulting in unique properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
7-hydroxy-4-oxo-3-phenylchromene-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-8-12-14(18)7-6-11-15(19)13(9-20-16(11)12)10-4-2-1-3-5-10/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPVJUXPJKKNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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